

Signaling Lymphocyte Activation Molecule (SLAM) Function: An In-depth Technical Guide

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Compound of Interest

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Introduction

The Signaling Lymphocyte Activation Molecule (SLAM) family, a group of nine type I transmembrane glycoproteins (SLAMF1-SLAMF9), plays a pivotal role in regulating the immune system.^{[1][2][3]} These receptors are predominantly expressed on hematopoietic cells and are crucial for a wide range of immune functions, including lymphocyte development, activation, cytotoxicity, and humoral immunity.^{[1][3][4]} The function of SLAM family receptors is intricately controlled by their interaction with small intracellular adaptor proteins of the SLAM-associated protein (SAP) family, which includes SAP, Ewing's sarcoma-associated transcript 2 (EAT-2), and EAT-2-related transducer (ERT).^{[1][2]} This guide provides a comprehensive technical overview of SLAM function, focusing on their signaling pathways, quantitative expression, and the experimental methodologies used to study them.

SLAM Family Receptors and Their Ligands

Most SLAM family receptors are homophilic, meaning they bind to identical receptors on adjacent cells.^[1] A key exception is the heterophilic interaction between SLAMF2 (CD48) and

SLAMF4 (2B4).[1][5] These interactions are fundamental for cell-to-cell communication within the immune system.

Data Presentation: Quantitative Analysis of SLAM Family Receptors

Table 1: Expression of SLAM Family Receptors on Human Immune Cells

Receptor	T Cells	B Cells	NK Cells	Monocytes	Dendritic Cells (DCs)	Hematopoietic Stem Cells (HSCs)
SLAMF1 (CD150)	Expressed, upregulated on activation[3][6]	Expressed, from pre-B cell stage, upregulated in plasma cells[6]	Expressed[3]	Expressed[7]	Expressed[3]	CD150+ HSCs are highly purified[8]
SLAMF2 (CD48)	Expressed	Expressed	Expressed	Expressed	Expressed	CD48- HSCs are highly purified[8]
SLAMF3 (CD229)	Expressed	Expressed	Expressed	Expressed	Expressed	-
SLAMF4 (2B4)	Expressed on CD8+ T cells	-	Expressed	Expressed	-	CD244- HSCs are highly purified[8]
SLAMF5 (CD84)	Expressed	High expression in memory B cells[1]	Expressed	Expressed	Expressed	-
SLAMF6 (NTB-A)	Expressed	Expressed	Expressed	-	-	-
SLAMF7 (CRACC)	Activated T cells[1]	Expressed	Highest expression on CD56+CD16+ subset[9]	Expressed[7]	Induced after maturation[1]	-

SLAMF8 (BLAME)	-	-	-	Expressed	Expressed	-
SLAMF9 (CD84H)	-	-	-	-	-	-

This table summarizes the general expression patterns. Expression levels can vary depending on the activation state and specific subset of the cell type.

Table 2: Binding Affinities of SLAM Family Receptors

Receptor	Ligand	Binding Affinity (Kd)
SLAMF1 (CD150)	SLAMF1	~200 μ M[1]
SLAMF2 (CD48)	SLAMF4 (2B4)	~4 μ M[1]
SLAMF3 (CD229)	SLAMF3	nM range[1]
SLAMF4 (2B4)	SLAMF2 (CD48)	~4 μ M[1]
SLAMF5 (CD84)	SLAMF5	sub- μ M range[1]
SLAMF6 (NTB-A)	SLAMF6	~2 μ M[1]

Core Signaling Pathways

The signaling outcome of SLAM receptor engagement is determined by the presence or absence of SAP family adaptors. These adaptors bind to Immunoreceptor Tyrosine-based Switch Motifs (ITSMs) in the cytoplasmic tails of most SLAM family receptors.[1][2]

Activating Signaling (SAP/EAT-2 Dependent)

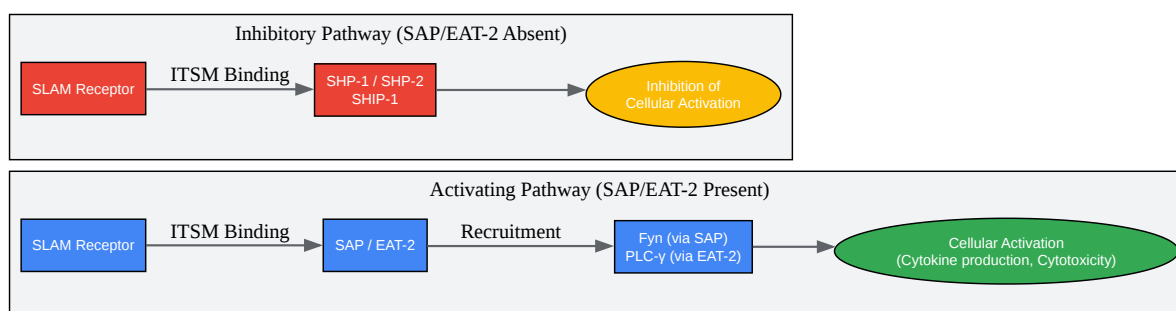
In T cells and NK cells, which express SAP, the engagement of SLAM receptors leads to the recruitment of SAP to phosphorylated ITSMs.[1] SAP, in turn, recruits the Src family kinase Fyn.[1][10] This interaction is crucial for initiating a downstream signaling cascade that promotes cellular activation, including cytokine production and cytotoxicity.[1][11] The formation of the SLAM-SAP-Fyn complex is a critical event in this activating pathway.[10] EAT-2, expressed in NK cells and myeloid cells, can also mediate activating signals, for instance, by recruiting phospholipase C-gamma (PLC- γ).[9]

Inhibitory Signaling (SAP/EAT-2 Independent)

In the absence of SAP or EAT-2, or when their expression is low, SLAM receptors can recruit SH2 domain-containing phosphatases such as SHP-1, SHP-2, and the inositol phosphatase SHIP-1 to their ITSMs.[2] The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules, resulting in an inhibitory signal that can suppress immune cell activation.[1]

Mandatory Visualizations

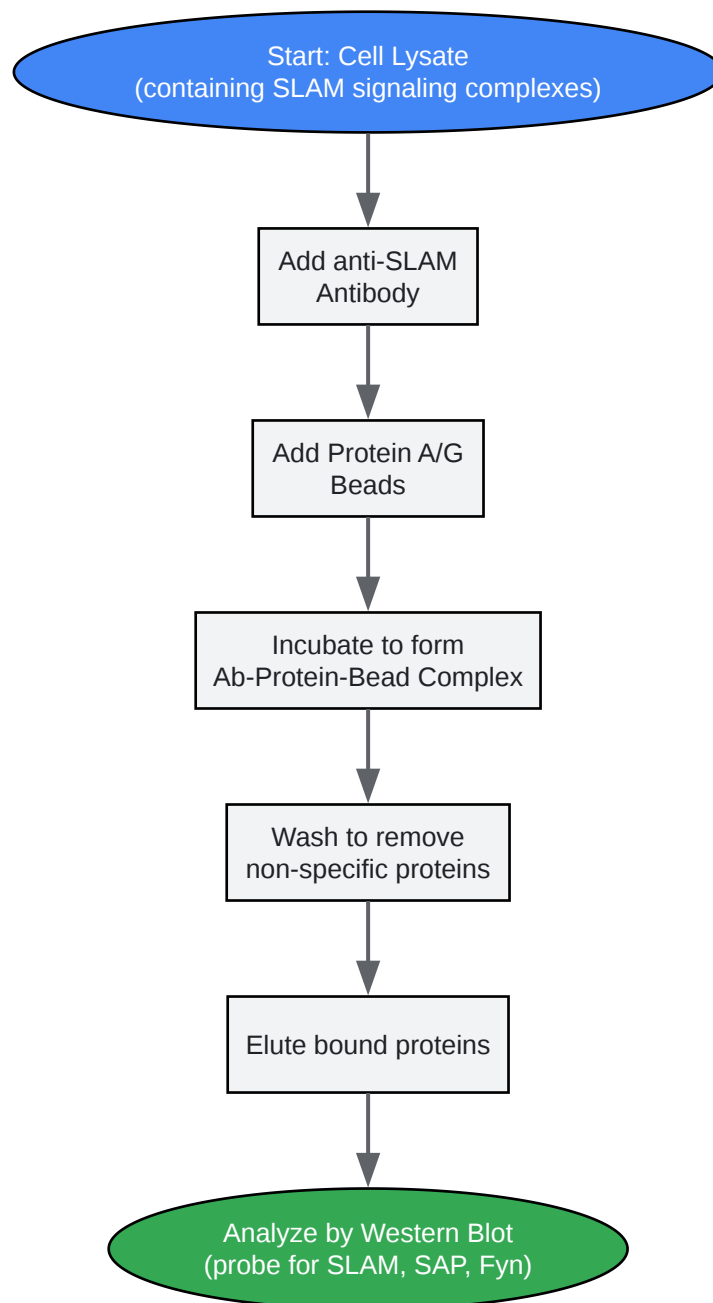
SLAM Family Signaling Pathways



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Caption: Dichotomous signaling of SLAM family receptors.

Experimental Workflow: Co-Immunoprecipitation of SLAM Signaling Complex



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Caption: Co-immunoprecipitation workflow for SLAM complexes.

Experimental Protocols

Flow Cytometry for Cell Surface SLAM Receptor Expression

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) to analyze the expression of SLAM family receptors.

Materials:

- Phosphate-buffered saline (PBS)
- Cell Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies specific for SLAM receptors (e.g., anti-human CD150-PE, anti-human CD244-APC) and other cell surface markers (e.g., anti-human CD3-FITC, anti-human CD19-PerCP, anti-human CD56-PE-Cy7)
- Viability dye (e.g., 7-AAD or DAPI)
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in Cell Staining Buffer to a concentration of 1×10^7 cells/mL.[\[12\]](#)
- Fc Receptor Blocking: Aliquot 100 μ L of the cell suspension (1×10^6 cells) into FACS tubes. Add Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.[\[13\]](#)
- Antibody Staining: Add the predetermined optimal concentration of fluorochrome-conjugated anti-SLAM and other cell surface marker antibodies to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

- **Washing:** Add 2 mL of Cell Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step once.[13]
- **Viability Staining:** Resuspend the cell pellet in 200-400 µL of Cell Staining Buffer. Add the viability dye according to the manufacturer's protocol just before analysis.
- **Data Acquisition:** Acquire the data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.

Intracellular Staining for SAP and EAT-2

This protocol describes the staining of intracellular SAP and EAT-2 in conjunction with cell surface markers.

Materials:

- All materials from the cell surface staining protocol
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% saponin and 10% FBS)
- Fluorochrome-conjugated antibodies specific for intracellular SAP and EAT-2

Procedure:

- **Surface Staining:** Perform steps 1-4 of the cell surface staining protocol as described above.
- **Fixation:** After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.[8]
- **Washing:** Add 2 mL of Cell Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- **Permeabilization and Intracellular Staining:** Resuspend the fixed cells in 100 µL of Permeabilization Buffer. Add the fluorochrome-conjugated anti-SAP and/or anti-EAT-2 antibodies and incubate for 30 minutes at room temperature in the dark.[14][15]

- Final Washes: Add 2 mL of Permeabilization Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
- Data Acquisition: Resuspend the cells in 200-400 μ L of Cell Staining Buffer and acquire data on a flow cytometer.

Co-Immunoprecipitation of the SLAM-SAP-Fyn Complex

This protocol details the co-immunoprecipitation of the SLAM signaling complex from activated lymphocytes.

Materials:

- Activated lymphocytes (e.g., T cells stimulated with anti-CD3/CD28)
- Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- Anti-SLAMF1 antibody (or other anti-SLAM family member antibody) for immunoprecipitation
- Protein A/G magnetic beads
- Wash Buffer (e.g., lysis buffer with lower detergent concentration)
- Elution Buffer (e.g., 2x Laemmli sample buffer)
- Antibodies for Western blotting (anti-SLAMF1, anti-SAP, anti-Fyn)

Procedure:

- Cell Lysis: Lyse approximately $10\text{-}50 \times 10^6$ activated lymphocytes in 1 mL of ice-cold Lysis Buffer for 30 minutes on ice.[\[16\]](#)
- Clarification: Centrifuge the lysate at $14,000 \times g$ for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
- Pre-clearing: Add 20 μ L of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

- Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-SLAMF1 antibody (typically 1-5 μg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Complex Capture: Add 30 μL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
- Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
- Elution: After the final wash, resuspend the beads in 30 μL of Elution Buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads.
- Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SLAMF1, SAP, and Fyn.[17]

In Vitro Fyn Kinase Assay

This protocol describes how to measure the kinase activity of Fyn on a SLAM family receptor cytoplasmic tail peptide.

Materials:

- Recombinant active Fyn kinase
- Synthetic peptide corresponding to the cytoplasmic tail of a SLAM receptor containing ITSMs
- Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl_2 , 0.1mg/ml BSA, 50 μM DTT)[6]
- ATP (including γ - ^{32}P -ATP for radioactive detection, or use a non-radioactive method like ADP-Glo™)
- Phosphatase inhibitors
- Method for detecting phosphorylation (e.g., scintillation counting, luminescence-based assay)

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare the kinase reaction mixture containing Kinase Buffer, the SLAM cytoplasmic tail peptide (substrate), and recombinant Fyn kinase.
- **Initiate Reaction:** Add ATP (spiked with γ -³²P-ATP if using radioactive detection) to the reaction mixture to a final concentration of approximately 10-100 μ M.
- **Incubation:** Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- **Stop Reaction:** Terminate the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).
- **Detection of Phosphorylation:**
 - **Radioactive Method:** Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
 - **Non-Radioactive Method (e.g., ADP-Glo™):** Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.^[6]
- **Data Analysis:** Quantify the kinase activity and compare different conditions (e.g., with and without the presence of SAP).

Analysis of SLAM-mediated Calcium Flux

This protocol outlines a method to measure changes in intracellular calcium concentration in NK cells following SLAM receptor engagement using flow cytometry.

Materials:

- Isolated NK cells
- Calcium-sensitive fluorescent dyes (e.g., Indo-1 AM or Fluo-4 AM)
- Pluronic F-127
- HBSS with calcium and magnesium

- Stimulating antibodies (e.g., anti-SLAMF7) and cross-linking secondary antibodies
- Flow cytometer capable of kinetic analysis

Procedure:

- **Cell Loading:** Resuspend NK cells at $1-5 \times 10^6$ cells/mL in HBSS. Add the calcium-sensitive dye (e.g., 1-5 μ M Fluo-4 AM) and an equal volume of 20% Pluronic F-127. Incubate for 30-45 minutes at 37°C.[18]
- **Washing:** Wash the cells twice with warm HBSS to remove excess dye.
- **Baseline Acquisition:** Resuspend the cells in HBSS and acquire a baseline fluorescence signal on the flow cytometer for 30-60 seconds.
- **Stimulation:** Add the stimulating anti-SLAMF7 antibody to the cell suspension while continuing to acquire data.
- **Cross-linking:** After a short period, add a cross-linking secondary antibody to induce receptor clustering and signal transduction.
- **Data Acquisition and Analysis:** Continue acquiring data for several minutes to observe the full calcium flux response. Analyze the data by plotting the mean fluorescence intensity over time.[19][20]

Western Blot for SLAM Receptor Phosphorylation

This protocol describes the detection of tyrosine phosphorylation of SLAM receptors upon cell activation.

Materials:

- Cell lysates from resting and activated cells
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and PVDF or nitrocellulose membranes

- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phosphotyrosine antibody and an antibody against the specific SLAM receptor
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Sample Preparation and SDS-PAGE:** Prepare cell lysates from resting and activated cells in a buffer containing phosphatase inhibitors. Separate the proteins by SDS-PAGE.[\[21\]](#)
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again as in step 5. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- **Stripping and Reprobing:** To confirm equal loading of the SLAM receptor, the membrane can be stripped and reprobed with an antibody specific for the total SLAM receptor protein.

Generation of SLAM Receptor Knockout Cell Lines using CRISPR-Cas9

This protocol provides a general workflow for creating SLAM receptor knockout cell lines.

Materials:

- Target cell line
- Plasmids encoding Cas9 and a guide RNA (gRNA) specific for the target SLAM gene
- Transfection reagent or electroporation system
- Fluorescence-activated cell sorting (FACS) or antibiotic selection for enriching edited cells
- Single-cell cloning supplies
- Genomic DNA extraction kit
- PCR primers flanking the target site
- Sanger sequencing reagents

Procedure:

- gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the desired SLAM gene into a Cas9 expression vector.
- Transfection/Electroporation: Introduce the Cas9/gRNA plasmid into the target cell line.[\[22\]](#)
- Enrichment of Edited Cells: If the plasmid contains a fluorescent marker or an antibiotic resistance gene, use FACS or antibiotic selection to enrich for cells that have taken up the plasmid.[\[23\]](#)[\[24\]](#)
- Single-Cell Cloning: Isolate single cells from the enriched population and expand them into clonal cell lines.[\[22\]](#)
- Genomic DNA Analysis: Extract genomic DNA from the clonal cell lines.
- Screening for Mutations: Use PCR to amplify the targeted region of the SLAM gene. Sequence the PCR products using Sanger sequencing to identify clones with frameshift mutations (indels) that result in a knockout.

- Validation of Knockout: Confirm the absence of the SLAM receptor protein in the knockout clones by Western blotting or flow cytometry.

Conclusion

The SLAM family of receptors are critical regulators of the immune response, with their function being highly dependent on the cellular context and the presence of SAP family adaptors. A thorough understanding of their signaling pathways and expression patterns is essential for the development of novel therapeutics targeting immune-related diseases and cancer. The experimental protocols provided in this guide offer a foundation for researchers to investigate the multifaceted roles of these important immunomodulatory molecules.

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